
Oléoyl-sérotonine
Vue d'ensemble
Description
Oleoyl serotonin is a fascinating compound found in the venom of Stephanoconus snails. It is an endocannabinoid-like molecule that has shown potential in counteracting learning and memory deficits by inhibiting cannabinoid receptors CB1 and CB2 . This compound has garnered interest due to its unique biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Oleoyl serotonin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and reactions involving fatty acid derivatives.
Industry: Potential applications in the development of new therapeutic agents targeting cannabinoid receptors.
Mécanisme D'action
Oleoyl serotonin exerts its effects by binding to cannabinoid receptors CB1 and CB2, inhibiting their activity. This inhibition counteracts the effects of other compounds that activate these receptors, such as WIN55,212-2 . The binding occurs at specific sites on the receptors, distinct from the binding sites of other non-selective agonists . This selective inhibition helps in preventing learning and memory deficits without causing severe side effects .
Similar Compounds:
Arachidonoyl serotonin: Another endocannabinoid-like molecule with similar inhibitory effects on cannabinoid receptors.
N-arachidonoyl dopamine: A compound with similar structure and function, also targeting cannabinoid receptors.
Uniqueness: Oleoyl serotonin is unique due to its origin from snail venom and its specific binding sites on cannabinoid receptors . Its high selectivity for cannabinoid receptors over other ion channels and receptors further distinguishes it from similar compounds .
Analyse Biochimique
Biochemical Properties
Oleoyl Serotonin has been shown to inhibit CB1 and CB2, two types of cannabinoid receptors . This interaction is critical for the function of Oleoyl Serotonin, as it allows the compound to exert its effects on various biochemical reactions .
Cellular Effects
The effects of Oleoyl Serotonin on cells are primarily mediated through its interaction with cannabinoid receptors. By inhibiting these receptors, Oleoyl Serotonin can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Oleoyl Serotonin involves its binding to cannabinoid receptors. Specifically, it has been shown to bind to sites on the CB2 receptor that are different from the binding sites of the non-selective CB agonist WIN55,212-2 . This unique binding interaction allows Oleoyl Serotonin to exert its effects at the molecular level.
Dosage Effects in Animal Models
While specific dosage effects of Oleoyl Serotonin in animal models are not currently available, it has been shown to counteract learning and memory deficits caused by WIN55,212-2 in behavioral assays in mice
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oleoyl serotonin typically involves the reaction of serotonin with oleic acid. The process can be carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of oleic acid and the amine group of serotonin .
Industrial Production Methods: While specific industrial production methods for oleoyl serotonin are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Oleoyl serotonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives.
Propriétés
IUPAC Name |
(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQKHZYXPCLVBI-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



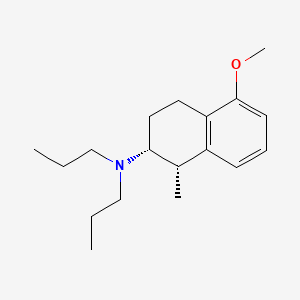
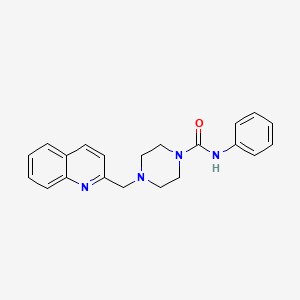


![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)
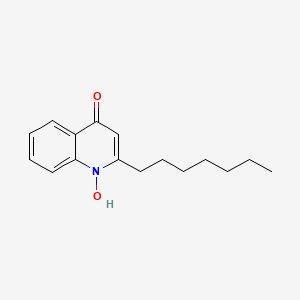

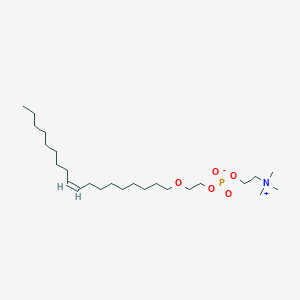
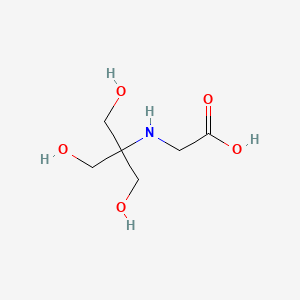

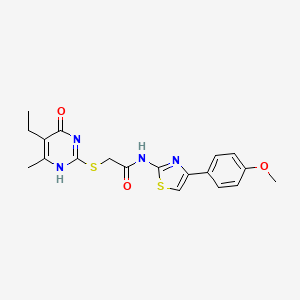
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)

![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)